molecular formula C18H15BrN2O3S B7729847 (5Z)-2-(2-bromoanilino)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(2-bromoanilino)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B7729847
M. Wt: 419.3 g/mol
InChI Key: OXUHOWKHECDFBS-YBEGLDIGSA-N
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Description

(5Z)-2-(2-bromoanilino)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound that features a thiazole ring substituted with a bromoaniline and an ethoxy-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-bromoanilino)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-bromoaniline with a thiazole derivative under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-bromoanilino)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a corresponding amine.

Scientific Research Applications

(5Z)-2-(2-bromoanilino)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-bromoanilino)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Organochlorine Compounds: Organic compounds containing chlorine, such as chloroform and dichloromethane.

Uniqueness

(5Z)-2-(2-bromoanilino)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to its specific substitution pattern and the presence of both bromoaniline and ethoxy-hydroxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5Z)-2-(2-bromoanilino)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-2-24-15-9-11(7-8-14(15)22)10-16-17(23)21-18(25-16)20-13-6-4-3-5-12(13)19/h3-10,22H,2H2,1H3,(H,20,21,23)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUHOWKHECDFBS-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=CC=C3Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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